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Atropine-d5

Cat. No.: B1150993
M. Wt: 294.4
Attention: For research use only. Not for human or veterinary use.
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Description

Atropine-d5 is a deuterium-labeled (D5) form of the muscarinic acetylcholine receptor (mAChR) antagonist Atropine, provided for use as an internal standard in research applications . This compound is invaluable in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where its nearly identical chemical behavior to non-labeled atropine, combined with distinct physical properties, allows for highly accurate and precise measurement of atropine levels . Researchers utilize this compound to track the absorption, distribution, metabolism, and excretion (ADME) of atropine in biological systems with high resolution and reliability . The parent compound, atropine, is a competitive, reversible antagonist of muscarinic receptors, effectively blocking the effects of acetylcholine . Its therapeutic applications are broad, including use as an antidote for organophosphate and carbamate poisoning, treatment for symptomatic bradycardia, and as a mydriatic and cycloplegic agent in ophthalmic procedures . By employing this compound as a stable isotope-labeled internal standard, scientists can ensure data accuracy in studies investigating the pharmacokinetics, bioavailability, and toxicology of atropine . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C₁₇H₁₈D₅NO₃

Molecular Weight

294.4

Synonyms

α-(Hydroxymethyl)benzeneacetic Acid-d5 (3-endo)-8-Methyl-8-azabicyclo[3.2.1]_x000B_oct-3-yl Ester;  Atropisol-d5;  Atropt-d5;  Atropin-d5;  (+/-)-Hyoscyamine-d5;  Tropine-d5 (+/-)-Tropate;  dl-Hyoscyamine-d5;  dl-Tropyl Tropate-d5; 

Origin of Product

United States

Synthetic Methodologies for Atropine D5 and Its Deuterated Analogs

Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation

The creation of Atropine-d5 hinges on the successful synthesis of its deuterated component, tropic acid-d5. This requires methods that can selectively replace the five hydrogen atoms on the phenyl group with deuterium.

The synthesis of this compound requires a deuterated tropic acid precursor where the phenyl ring is fully substituted with deuterium. This is typically achieved by synthesizing tropic acid from a deuterated starting material, such as benzene-d6. General methods for the deuteration of aromatic rings are well-established and can be applied to produce the necessary precursors.

One common and effective method is heterogeneous catalysis using a platinum catalyst. Platinum on carbon (Pt/C) in the presence of deuterium oxide (D₂O) and a hydrogen (or deuterium) gas atmosphere can facilitate the hydrogen-deuterium (H-D) exchange on aromatic rings. scbt.com This method is often preferred over palladium-based catalysts for aromatic deuteration due to its higher efficiency at lower temperatures.

Another approach involves the use of strong acid systems. For instance, a 1:1 molar mixture of boron trifluoride (BF₃) and deuterium oxide (D₂O) can be used to deuterate a variety of aromatic compounds, including benzene (B151609) and its derivatives. The synthesis would proceed by first producing a deuterated phenyl-containing starting material, which is then converted through several steps into the final tropic acid-d5. google.com A process for preparing non-deuterated tropic acid, which could be adapted, involves reacting a salt of phenylacetic acid with magnesium and an alkyl halide, followed by reaction with formaldehyde (B43269) and hydrolysis. google.com To produce the d5 variant, this synthesis would need to start with phenyl-d5-acetic acid.

Regioselectivity in deuteration refers to the ability to direct the deuterium atoms to specific positions within a molecule. For this compound, the desired outcome is the exhaustive deuteration of the phenyl ring, a specific region of the tropic acid molecule. The choice of catalyst is crucial for achieving this. Platinum catalysts (e.g., Pt/C) show a higher tendency to promote H-D exchange at aromatic positions, whereas palladium catalysts often favor deuteration at aliphatic sites, such as benzylic positions. scbt.com This inherent selectivity makes platinum-based catalysis a suitable strategy for preparing the benzene-d5 (B80986) precursor needed for this compound synthesis.

Table 1: Comparison of Catalysts for Aromatic H-D Exchange
CatalystPreferred Deuteration SiteTypical ConditionsEfficiency
Platinum on Carbon (Pt/C) Aromatic RingsD₂O, H₂/D₂ atmosphere, room to moderate temp.High for electron-rich aromatics
Palladium on Carbon (Pd/C) Benzylic (aliphatic) positionsD₂O, H₂ atmosphere, often requires elevated temp.Less effective for aromatic rings

The synthesis of the complete this compound molecule involves two primary precursors: the non-deuterated tropine (B42219) backbone and the deuterated tropic acid moiety. gpatindia.combris.ac.uk

The synthesis of the tropine backbone is a classic in organic chemistry. It typically begins with the Robinson-Schöpf synthesis of tropinone (B130398). orientjchem.orgwikipedia.orgambeed.com This reaction is a biomimetic, one-pot multicomponent reaction that condenses succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt) to form the bicyclic tropinone structure. orientjchem.orgnobelprize.org The yield of this reaction can be significantly improved by controlling the pH of the solution. bris.ac.uknobelprize.orgmdma.ch The resulting tropinone is then stereoselectively reduced to form tropine, which possesses the correct stereochemistry for the final coupling step. bris.ac.uk

The final step in the synthesis of this compound is the esterification of tropine with the previously synthesized tropic acid-d5 (α-(hydroxymethyl)-benzene-2,3,4,5,6-d₅-acetic acid). This can be achieved by reacting tropine with tropic acid-d5 in the presence of an acid catalyst or by using an activated form of the acid, such as acetyltropoyl-d5 chloride, which is then coupled with tropine. google.com

Table 2: Synthetic Precursors for this compound
PrecursorRole in Final MoleculeKey Synthetic Method
Tropine Non-deuterated bicyclic alcohol backboneRobinson-Schöpf synthesis of tropinone, followed by reduction. bris.ac.ukorientjchem.org
Tropic Acid-d5 Deuterated ester side-chainSynthesis from a benzene-d5 starting material, e.g., via a modified phenylacetic acid route. google.com

Regioselective Deuterium Exchange Reactions

Isotopic Purity and Enrichment Assessment

After synthesis, the this compound product must be rigorously analyzed to confirm its isotopic purity and the correct distribution of deuterium atoms. This is crucial for its function as an accurate internal standard.

The level of deuterium incorporation refers to the percentage of molecules that contain the desired number of deuterium atoms (five in this case). High-resolution mass spectrometry (HR-MS) is a primary technique for this assessment. rsc.orgrsc.org By measuring the mass-to-charge ratio (m/z) of the molecule, the exact mass can be determined. Each incorporated deuterium atom increases the molecular weight by approximately 1.006 Da compared to a hydrogen atom. nih.gov The mass spectrum will show a distribution of isotopic peaks, and by integrating the ion currents for the d0 (unlabeled), d1, d2, d3, d4, and d5 species, the percentage of the desired this compound can be calculated. rsc.org Commercially available this compound standards typically specify an isotopic purity of ≥99% for deuterated forms (d1-d5). caymanchem.com

Confirming that the deuterium atoms are located exclusively on the phenyl ring is accomplished primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the aromatic protons (typically found in the 7-8 ppm region) should be absent or significantly diminished. The presence of any significant signal in this region would indicate incomplete deuteration. researchgate.net

²H NMR (Deuterium NMR): A ²H NMR spectrum provides direct evidence of the deuterium's location. A signal in the aromatic region of the ²H spectrum confirms that the deuterium has been incorporated into the phenyl ring. nih.gov

¹³C NMR (Carbon-13 NMR): Deuterium substitution also causes small, predictable shifts in the signals of adjacent ¹³C atoms (an isotopic effect). This can provide further confirmation of the label's position. researchgate.net

The combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation, confirming both the level of isotopic enrichment and the structural integrity of the this compound molecule. rsc.orgrsc.org

Table 3: Analytical Techniques for Isotopic Purity Assessment of this compound
TechniqueInformation ProvidedKey Observation for this compound
High-Resolution Mass Spectrometry (HR-MS) Determines molecular mass and isotopic enrichment.A peak corresponding to the mass of the d5 isotopologue is the most abundant. rsc.orgnih.gov
¹H NMR Spectroscopy Shows the location and number of protons.Absence or significant reduction of signals in the aromatic proton region. researchgate.net
²H NMR Spectroscopy Directly detects deuterium atoms.Presence of a signal in the aromatic region. nih.gov
¹³C NMR Spectroscopy Confirms carbon skeleton and label position via isotopic shifts.Shifts in the signals of the phenyl ring carbons due to adjacent deuterium. researchgate.net

Table of Compound Names

Common NameSystematic Name
Atropine (B194438)(RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate
This compoundα-(hydroxymethyl)-benzene-2,3,4,5,6-d₅-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Tropine(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Tropinone8-Methyl-8-azabicyclo[3.2.1]octan-3-one
Tropic Acid3-Hydroxy-2-phenylpropanoic acid
SuccinaldehydeButanedial
MethylamineMethanamine
Acetonedicarboxylic acid3-Oxopentanedioic acid
Benzene-d6Hexadeuteriobenzene
Deuterium OxideD₂O
Phenylacetic acid2-Phenylacetic acid
Acetyltropoyl chloride2-(acetyloxy)-3-phenylpropanoyl chloride

Determination of Deuterium Incorporation Levels

Purification and Characterization of Synthetic this compound

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure its suitability as an internal standard. The primary goal is to remove any unreacted starting materials, by-products, and unlabeled atropine to achieve high chemical and isotopic purity. nuvisan.com

Purification Techniques:

Common purification methods for isotopically labeled compounds like this compound include various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired deuterated compound from impurities. Different column types and mobile phase compositions can be optimized to achieve high resolution and purity.

Gas Chromatography (GC): For volatile compounds, GC can be an effective purification method.

Crystallization: Recrystallization can be used to purify solid products, such as this compound, by taking advantage of differences in solubility between the product and impurities. A patent for atropine sulfate (B86663) describes a process involving crystallization from acetone (B3395972) at low temperatures. google.com

Characterization Methods:

A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the incorporation of deuterium atoms by detecting the mass difference between the labeled and unlabeled compound. wikipedia.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further confirming the elemental composition. nih.gov GC-MS or LC-MS/MS are used to analyze the purity and fragmentation patterns, which should be consistent with the expected structure of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for structural elucidation. wikipedia.org ¹H NMR spectra are used to verify the structure and can indicate the positions of deuterium by the absence of corresponding proton signals. acs.org For instance, in this compound, the signals corresponding to the aromatic protons of the tropic acid moiety would be absent. Quantitative NMR (qNMR) can be used to determine the purity of the compound against a certified internal standard. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can detect the difference in vibrational modes between C-H and C-D bonds, providing further evidence of deuteration. wikipedia.org

The final product is typically supplied with a certificate of analysis detailing its chemical and isotopic purity. For this compound, a purity of ≥99% for deuterated forms (d1-d5) is often specified. caymanchem.combiomol.com

The following table summarizes the analytical techniques used for the characterization of this compound:

Analytical Technique Purpose Key Findings/Data Reference
Mass Spectrometry (MS)Confirms deuterium incorporation and isotopic purity.Detects the mass shift due to deuterium atoms. Fragmentation patterns confirm the structure. wikipedia.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Provides accurate mass measurement.Confirms the elemental formula of the deuterated compound. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure and location of deuterium.Absence of proton signals at the sites of deuteration. wikipedia.orgacs.org
Quantitative NMR (qNMR)Determines chemical purity.Provides a precise measure of the compound's purity against a standard. acs.org
Infrared (IR) SpectroscopyDetects C-D bonds.Shows characteristic vibrational frequencies for C-D bonds. wikipedia.org
High-Performance Liquid Chromatography (HPLC)Assesses chemical purity.A single, sharp peak indicates a pure compound.

Advanced Analytical Applications in Quantitative Chemical Analysis

Mass Spectrometry (MS) Based Quantification Techniques

The cornerstone of Atropine-d5's utility lies in its application as an internal standard in mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions. By introducing a known quantity of this compound into a sample, analysts can correct for variations in sample preparation and instrument response, thereby achieving highly accurate quantification of the target analyte, atropine (B194438).

Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the quantification of compounds in complex matrices such as plasma, urine, and food products. mdpi.com In this context, this compound is an invaluable tool for ensuring the robustness and accuracy of the analytical method.

The development of a reliable LC-MS/MS method necessitates careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of atropine in biological fluids like plasma, a common sample preparation technique is protein precipitation. In one such method, plasma samples were mixed with acetonitrile (B52724) containing a nominal concentration of 0.5 µg/L this compound. nih.gov This step not only precipitates interfering proteins but also incorporates the internal standard early in the workflow, allowing it to compensate for any analyte loss during subsequent steps such as centrifugation, evaporation, and reconstitution. nih.gov

Chromatographic conditions are developed to achieve good separation of atropine from other matrix components, ensuring a clean signal for the mass spectrometer. A typical method might employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and methanol. The use of this compound, which co-elutes with atropine, ensures that both compounds experience the same chromatographic conditions and any potential ionization suppression or enhancement effects at the same time.

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the key to achieving high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion. The optimization of these transitions is a critical step in method development.

For atropine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 290.0 is typically selected as the precursor ion. Upon fragmentation, a major product ion at m/z 124.1 is produced. For this compound, with its five deuterium (B1214612) atoms, the precursor ion is at m/z 295.2, which also fragments to produce the same product ion at m/z 124.1. By monitoring these specific transitions, the instrument can selectively detect and quantify atropine and this compound, even in the presence of a complex biological matrix. A study by Mubaslat et al. provides specific optimized MRM parameters for both atropine and this compound, including quantifying and qualifying transitions, as well as collision energies and quadrupole voltages. mdpi.comnih.gov

Optimized Multiple Reaction Monitoring (MRM) Parameters for Atropine and this compound nih.gov
CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (V)Quadrupole Voltages
Atropine290.0124.1Quantifying-20-23, -24
Atropine290.092.9Qualifying-20-32, -34
This compound295.2124.1Quantifying-20-23, -24
This compound295.292.9Qualifying-20-32, -34

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. Isotopically labeled internal standards like this compound are the gold standard for compensating for these effects. Because this compound has nearly identical physicochemical properties to atropine, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively normalized, leading to more accurate and precise quantification.

A study on the determination of tropane (B1204802) alkaloids in herbal infusions using a QuEChERS extraction method followed by UHPLC-ToF-MS demonstrated the utility of this compound in mitigating matrix effects. The use of an isotopically labeled internal standard was crucial for achieving accurate quantification in such a complex matrix. The validation of the method showed good recovery (82% to 105%) and precision, underscoring the effectiveness of this compound in compensating for matrix-induced variations.

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Atropine and this compound

Application as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is also intended for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of atropine. biomol.comcaymanchem.com GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds like atropine, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis.

While specific published research studies detailing a fully validated GC-MS method using this compound were not prevalent in the searched literature, its utility is based on the same principles as in LC-MS. As an isotopically labeled analogue, this compound would be added to the sample prior to extraction and derivatization. It would then co-elute with the derivatized atropine from the GC column and be detected by the mass spectrometer. The mass difference allows for their separate detection, and the ratio of their peak areas is used for quantification, correcting for any variability in the extraction, derivatization, and injection processes.

Utilization in High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (ToF) and Orbitrap-based systems, provides highly accurate mass measurements, which significantly enhances the specificity of analysis. When used in conjunction with an internal standard like this compound, HRMS methods can achieve very low detection limits and high confidence in compound identification.

One study demonstrated the use of this compound as an internal standard in a paper spray-HRMS (PS-HRMS) method for the rapid and affordable monitoring of atropine in buckwheat cereals and canola oil. sapphirebioscience.com The accuracy and precision of this method were found to be comparable to that of a conventional HPLC-HRMS method, with the added benefits of speed and reduced cost. sapphirebioscience.com The use of this compound was critical in achieving detection limits in the low µg/kg range and ensuring the reliability of the quantitative results. sapphirebioscience.com

Another study employed this compound as an internal standard for the quantification of tropane alkaloids in herbal infusions using Ultra-High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (UHPLC-ToF-MS). The high resolving power of the ToF mass spectrometer, combined with the use of the deuterated internal standard, allowed for the development of a highly selective and sensitive method with a limit of quantification for atropine of 5 µg/kg. This level of performance is essential for ensuring food safety and compliance with regulatory limits.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. biomol.comcaymanchem.com This labeled compound, often referred to as an internal standard (IS), is chemically identical to the native analyte (atropine) but has a different mass due to the incorporation of stable heavy isotopes like deuterium. medchemexpress.com

This compound is an ideal internal standard because it behaves almost identically to unlabeled atropine throughout the analytical process, including extraction, derivatization, and chromatographic separation. Consequently, any loss of the native analyte during sample workup is mirrored by a proportional loss of the deuterated internal standard.

During mass spectrometric analysis, the instrument distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. For instance, in one study, the pseudomolecular ion for atropine was observed at m/z 290.1, while its deuterated analog (Atropine-d3) was detected separately. The quantification is not based on the absolute signal of the analyte but on the ratio of the signal from the native analyte to that of the known amount of the added internal standard. nih.gov This ratio remains constant even if analyte is lost, allowing for highly accurate and precise determination of the analyte's concentration in the original sample. medchemexpress.com

Chromatographic Separation Techniques Integrated with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry, particularly LC-MS/MS, provides the high selectivity and sensitivity required for quantifying atropine in complex samples. nih.gov this compound is integral to these methods as an internal standard. tandfonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

Ultra-High Performance Liquid Chromatography (UHPLC) is favored for its speed and high-resolution separation capabilities, achieved by using columns with sub-2 µm particles. nih.govtandfonline.com When analyzing atropine with this compound, UHPLC methods can achieve short run times, often under 10 minutes. nih.govtandfonline.com

For example, a validated UHPLC-MS/MS method for quantifying atropine in plasma completed the analysis in just 4 minutes. nih.gov This method utilized a flow rate of 0.5 mL/min and an injection volume of 1 µL. nih.gov Another UHPLC-ToF-MS method for analyzing atropine in buckwheat had a total run time of 10 minutes, with a flow rate of 0.3 mL/min and a larger injection volume of 20 μL. tandfonline.com These rapid methods are essential for high-throughput analysis required in pharmacokinetic studies or food safety screening. nih.govnih.gov

Stationary Phase Selection and Mobile Phase Optimization for this compound Analysis

The choice of stationary and mobile phases is critical for achieving optimal separation of atropine from matrix components and other related substances.

Stationary Phase: Reversed-phase columns, particularly those with a C18 stationary phase, are commonly used for atropine analysis. nih.govtandfonline.comabap.co.in Specifically, Acquity UPLC BEH C18 columns are frequently cited due to their efficiency and stability under a wide range of pH conditions. nih.govtandfonline.com These columns, often with dimensions like 50 mm × 2.1 mm or 100 mm × 2.1 mm and a particle size of 1.7 µm, provide excellent resolving power. nih.govtandfonline.com

Mobile Phase Optimization: Mobile phases typically consist of an aqueous component and an organic solvent, such as acetonitrile, with additives to control pH and improve peak shape. nih.govtandfonline.com Formic acid is a common additive as it facilitates the protonation of atropine, enhancing its ionization for positive-mode mass spectrometry detection. nih.govtandfonline.com

Gradient elution is almost always employed to ensure efficient elution of all compounds of interest and to clean the column effectively. The gradient involves changing the proportion of the organic solvent over the course of the run.

Table 1: Example UHPLC Gradient Program for Atropine Analysis in Plasma nih.gov

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
Initial0.58515
2.50.55545
3.50.5595
4.50.5595
5.00.58515
6.00.58515
Mobile Phase A: 5 mM ammonium formate buffer with formic acid (pH 3.5). Mobile Phase B: 0.1% v/v formic acid in acetonitrile.

Table 2: Example UHPLC Gradient Program for Atropine Analysis in Buckwheat tandfonline.com

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
Initial0.3955
6.00.32080
6.50.3973
10.00.3973
Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

Sample Preparation Techniques for Complex Matrices (e.g., protein precipitation, solid-phase extraction, microextraction)

Effective sample preparation is crucial to remove interferences from complex matrices like plasma, urine, and food products, ensuring the reliability of the quantitative analysis. nih.govnih.gov

Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from biological samples like plasma or serum. researchgate.netnih.govresearchgate.net It typically involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. researchgate.nettsijournals.com The solvent denatures and precipitates the proteins, which are then removed by centrifugation. tsijournals.com The resulting supernatant, containing the analyte and the internal standard, can then be further processed or directly injected into the LC-MS/MS system. tsijournals.comaltasciences.com

Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that provides cleaner extracts than PPT, leading to reduced matrix effects and improved sensitivity. nih.gov A common SPE procedure for atropine from plasma involves using a mixed-mode or reversed-phase cartridge. nih.govresearchgate.net The process includes conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte and this compound with a strong organic solvent. nih.gov For instance, a method for plasma analysis involved conditioning a cartridge with acetonitrile and water, washing with ammonium formate buffer and acetonitrile, and eluting with acetonitrile containing 5% formic acid. nih.gov

Microextraction (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for analyzing analytes in food and agricultural samples. nih.gov A miniaturized version, µ-QuEChERS, has been successfully applied for the determination of atropine in leafy vegetables. nih.gov This approach involves an extraction and partitioning step using a small amount of solvent (e.g., acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, which uses sorbents to remove interfering matrix components like pigments and fatty acids. nih.gov

Comprehensive Method Validation Protocols for this compound Quantification

To ensure that an analytical method for quantifying atropine using this compound is reliable and fit for its intended purpose, it must undergo rigorous validation in line with international guidelines, such as those from the ICH. nih.govaltasciences.com

Evaluation of Analytical Selectivity and Specificity

Selectivity and specificity are critical validation parameters that demonstrate an assay's ability to measure the analyte of interest without interference from other components in the sample. bioanalysis-zone.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other compounds in the sample. In the context of this compound analysis, this is assessed by analyzing multiple blank matrix samples (e.g., at least six different sources of plasma) to check for endogenous interferences at the retention time and m/z transitions of both atropine and this compound. nih.gov The response of any interfering peak in the blank samples should be below 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and below 5% for the internal standard. nih.gov

Specificity demonstrates that the signal is unambiguously from the analyte. The use of tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) inherently provides high specificity. researchgate.net By monitoring specific precursor-to-product ion transitions for both atropine and this compound, the method can effectively distinguish the analyte from compounds with similar retention times or nominal masses. nih.gov For example, appropriate chromatographic separation combined with the use of a deuterated internal standard allowed analysts to differentiate atropine from the co-eluting cocaine metabolite, benzoylecgonine, in urine samples, which is crucial for forensic applications. The evaluation also includes testing for potential interference from co-administered drugs and their metabolites, which should be part of the validation process when applicable. bioanalysis-zone.com

Establishment of Calibration Curve Linearity and Dynamic Range

In quantitative analysis, establishing a linear relationship between the instrument's response and the concentration of an analyte is fundamental. wikipedia.org this compound, as an internal standard, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the linearity of the calibration curve for atropine quantification. tandfonline.com A calibration curve is prepared by analyzing a series of standards containing known concentrations of the analyte (atropine) and a constant concentration of the internal standard (this compound). wikipedia.org The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration.

Research has consistently demonstrated excellent linearity in methods utilizing this compound. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of atropine and other compounds in human plasma reported a coefficient of determination (r²) greater than 0.999 over the validated concentration range. researchgate.net Similarly, studies on herbal infusions and other biological samples have shown determination coefficients (r²) for atropine exceeding 0.99. mdpi.com The dynamic range, which defines the concentration span over which the method is precise and accurate, varies depending on the specific application and matrix.

Table 1: Linearity and Dynamic Range of Atropine Quantification Using this compound Internal Standard

Analytical Method Matrix Dynamic Range Coefficient of Determination (r²) Source(s)
LC-MS/MS Human Plasma 0.25–50 ng/mL >0.999 researchgate.netcapes.gov.br
LC-MS/MS Human Plasma 0.10–50.00 ng/mL Not Specified researchgate.net
LC-MS/MS Rabbit Plasma 80 pg/mL–40 ng/mL Not Specified altasciences.com
GC/MS Human Serum 2.00–500 ng/mL ≥0.992 researchgate.net
UHPLC–ToF-MS Herbal Infusions 5–50 µg/kg 0.9958 mdpi.com

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound helps in achieving low detection and quantification limits for atropine by minimizing analytical variability.

Various validated methods have reported a range of LOQ values, reflecting the sensitivity of the chosen instrumentation and the complexity of the matrix. For example, an LC-MS/MS method developed for quantifying atropine in just 10 μL of plasma achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL. nih.gov A highly sensitive method for rabbit plasma pushed this limit down to 80 pg/mL. altasciences.com In another study using a GC/MS method, the LOQ for atropine in serum was determined to be 2.00 ng/mL. researchgate.net

Table 2: LOD and LOQ for Atropine Analysis Using this compound Internal Standard

Analytical Method Matrix LOD LOQ/LLOQ Source(s)
LC-MS/MS Plasma Not Specified 1.0 ng/mL nih.gov
UHPLC–ToF-MS Buckwheat Not Specified 5 µg/kg tandfonline.commdpi.com
LC-MS/MS Rabbit Plasma Not Specified 80 pg/mL altasciences.com
LC-MS/MS Human Plasma Not Specified 0.10 ng/mL researchgate.net
GC/MS Human Serum Not Specified 2.00 ng/mL researchgate.net

Assessment of Analytical Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. Both are assessed through intra-day (within a single day) and inter-day (over several days) variability studies. The inclusion of this compound as an internal standard is paramount for achieving high accuracy and precision, as it compensates for random and systematic errors during sample processing and analysis.

Validation data from multiple studies confirm the high performance of methods using this compound. A method for analyzing atropine in micro-volume plasma reported both within-run and between-run precisions (expressed as relative standard deviation, RSD) below 8%, with accuracies ranging from 87% to 110%. nih.gov Another study in human plasma found intra-day precision for atropine to be less than 10%, with mean inter-day and intra-day accuracies within ±7%. researchgate.net For the analysis of atropine in herbal infusions, the intra-day precision (RSDr) was below 11%, and the inter-day precision (RSDR) was below 14%. mdpi.com

Table 3: Accuracy and Precision Data for Atropine Quantification

Analytical Method Matrix Precision (%RSD or %CV) Accuracy (%) Source(s)
LC-MS/MS Plasma Within-run & Between-run: <8% 87% to 110% nih.gov
LC-MS/MS Human Plasma Intra-day: <15%; Inter-day: <15% Within ±15% capes.gov.br
LC-MS/MS Human Plasma Intra-day: <10%; Inter-day: <10% Within ±7% researchgate.net
GC/MS Human Serum <8.7% <5.2% researchgate.net
UHPLC–ToF-MS Herbal Infusions Intra-day: <11%; Inter-day: <14% Not specified (Recovery 82-105%) mdpi.com
LC-MS/MS Rabbit Plasma %CV within 4% % Deviation within 8% altasciences.com

Recovery Studies of this compound in Different Biological and Environmental Matrices

Recovery studies are performed to evaluate the efficiency of an extraction procedure by comparing the amount of analyte measured after extraction to the amount originally known to be in the sample. This compound is added to the sample at the beginning of the extraction process to accurately gauge and correct for the loss of the target analyte (atropine) during sample preparation. tandfonline.com

High and consistent recovery is indicative of an effective and reliable analytical method. In a method developed for plasma analysis, the mean extraction recoveries for atropine exceeded 90%. nih.gov A GC/MS method for serum samples reported a recovery of higher than 85.9%. researchgate.net Similarly, a QuEChERS-based extraction for tropane alkaloids in buckwheat, using this compound as an internal standard, demonstrated recovery rates for atropine between 94% and 102%. mdpi.com Another study involving the precipitation of plasma proteins showed recoveries ranging from 88% to 94%. nih.gov

Table 4: Extraction Recovery of Atropine in Methods Using this compound

Matrix Extraction Method Recovery Rate (%) Source(s)
Plasma Solid-Phase Extraction >90% nih.gov
Buckwheat QuEChERS 74–113% (overall); 94-102% (atropine) tandfonline.commdpi.com
Human Serum Liquid-Liquid Extraction >85.9% researchgate.net
Plasma/Serum Protein Precipitation 88–94% nih.gov
Rabbit Plasma Protein Precipitation Quantitative altasciences.com

Stability Studies of this compound in Analytical Solutions and Prepared Samples

Assessing the stability of an analyte in analytical solutions and in the biological matrix under different storage conditions is a crucial part of method validation. These studies ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This compound is used as an internal standard in these experiments to monitor and correct for any degradation of atropine.

Research indicates that atropine is stable under various conditions when properly handled. Standard solutions of this compound are typically stored in amber vials in the dark at -20 °C to prevent degradation. tandfonline.compubcompare.ai In one study, atropine in rabbit plasma was found to be stable for 20 hours at 4°C and for at least 44 days when stored at -80°C. altasciences.com The same study also confirmed its stability over four freeze-thaw cycles. altasciences.com Another investigation into the stability of several tropane alkaloids found that while significant degradation occurred in rabbit serum within minutes to hours for most compounds, atropine was stable in human serum for the duration of the experiment. nih.gov

Table 5: Stability of Atropine in Validated Methods

Matrix/Solution Storage Condition Duration Finding Source(s)
Standard Solutions Dark Not Specified Stored at -20°C tandfonline.compubcompare.ai
Rabbit Plasma 4°C 20 hours Stable (within 5% of nominal) altasciences.com
Rabbit Plasma -80°C 44 days Stable altasciences.com
Rabbit Plasma Freeze-Thaw Cycles 4 cycles Stable altasciences.com
Human Serum Incubation Not Specified No degradation observed nih.gov
Rabbit Serum Incubation Minutes to hours Significant degradation nih.gov

Investigational Pharmacokinetic and Metabolic Studies Using Atropine D5 Non Human and in Vitro Focus

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in various animal models have been essential in understanding the absorption, distribution, and elimination of atropine (B194438). Atropine-d5 is frequently used in the liquid chromatography-mass spectrometry (LC-MS) methods employed in these studies to ensure analytical accuracy. researchgate.net

Studies in several animal species demonstrate that atropine is rapidly absorbed following parenteral administration. europa.eu In sheep, after intramuscular injection, the time to reach maximum plasma concentration (Tmax) has been recorded as rapidly as 2.9 to 13.6 minutes in different studies. europa.eu A very fast rate of absorption was also noted in another study involving a single intramuscular dose, with mean peak serum concentrations occurring at just 13 minutes. europa.eu In guinea pigs, the rate of atropine absorption from an intramuscular injection site was found to be markedly increased by the co-administration of hyaluronidase. nih.govresearchgate.net

SpeciesRoute of AdministrationTmax (Time to Peak Concentration)Citation
SheepIntramuscular2.9 minutes europa.eu
SheepIntramuscular13.6 minutes europa.eu
SheepIntramuscular~13 minutes europa.eu

Once absorbed, atropine distributes throughout the body. nih.gov Studies using radiolabelled atropine in mice revealed the highest levels of radioactivity in the kidney, liver, intestine, and lungs, with the lowest levels detected in the brain. europa.eu

Detailed investigations into ocular distribution have been conducted in rabbits, a common model for ophthalmic research. nih.govresearchgate.net Following uniocular administration of atropine, a multi-tissue analysis was performed using LC-MS, with molecular distribution visualized by matrix-assisted laser desorption ionization-imaging mass spectrometry (MALDI-IMS). nih.govnih.govplos.org At 5 hours post-instillation, the highest concentration of atropine was found in the conjunctiva, establishing a concentration gradient from the anterior to the posterior of the eye. nih.gov Interestingly, by 24 hours, this gradient reversed, with preferential binding of atropine to posterior ocular tissues. nih.gov The studies also confirmed that atropine can cross over to the untreated eye within 5 hours of administration. nih.gov Both transcorneal and transconjunctival-scleral pathways appear to be key for atropine's ocular absorption. nih.gov

Ocular Tissue (Rabbit)Mean Atropine Concentration (ng/mg) at 5 hoursCitation
Conjunctiva19.05 ± 5.57 nih.gov
Cornea10.33 ± 2.60 nih.gov
Iris9.07 ± 3.65 nih.gov
Ciliary Body4.63 ± 1.63 nih.gov
Aqueous Humor2.50 ± 0.90 (ng/µl) nih.gov
Sclera1.34 ± 0.30 nih.gov
Retina0.81 ± 0.22 nih.gov
Vitreous Humor0.05 ± 0.01 (ng/µl) nih.gov
LensNot Detected nih.gov
SpeciesKey Elimination ParameterValueCitation
Mouse% Excreted (Total Radioactivity)60% at 3 hours, 95% at 60 hours europa.eu
SheepElimination Half-life1.6 hours europa.eu
SheepElimination Half-life (DL-hyoscyamine)2.95 hours europa.eu
GeneralPlasma Half-life2-4 hours nih.gov
General% Excreted Unchanged in Urine13-50% nih.gov

Significant interspecies variation exists in the pharmacokinetics and metabolism of atropine. europa.euresearchgate.net One of the most notable differences is the presence of the enzyme atropinesterase. europa.euresearchgate.net Herbivorous species, particularly rabbits and to some extent sheep, can synthesize atropinesterase, which rapidly hydrolyzes atropine into tropine (B42219) and tropic acid. europa.euresearchgate.net This enzymatic activity makes these species much more resistant to the effects of atropine compared to carnivorous species. europa.eu This specific esterase activity has not been observed in the serum of monkeys, goats, dogs, or guinea pigs. researchgate.net Horses are noted to be particularly sensitive to atropine. europa.eu

Beyond enzymatic differences, physiological variations, such as those in digestive function between ruminants and non-ruminants, contribute to differences in drug handling and subsequent pharmacokinetic profiles. researchgate.net These variations underscore the importance of species-specific studies and the caution required when extrapolating data from one animal model to another. researchgate.net

Elimination Pathways and Excretion Rates in Animal Systems

In Vitro Metabolic Investigations

In vitro systems, such as homogenized liver preparations and intestinal flora incubations, are used to identify and characterize metabolic pathways without the complexities of a whole-organism model. researchgate.net

This compound is specifically designed for use as an internal standard in quantitative analysis. medchemexpress.com Because the deuterium (B1214612) atoms are located on the stable phenyl ring of the tropic acid moiety, this compound is expected to undergo the same primary metabolic transformations as atropine. researchgate.net Therefore, its metabolites would be the deuterated analogues of atropine's known metabolites.

The principal metabolic pathways for atropine are enzymatic hydrolysis and N-demethylation. nih.govresearchgate.net In vitro incubation of atropine with rat homogenized liver has identified apoatropine (B194451) and noratropine (B1679849) as metabolites. researchgate.net Incubation with rat intestinal flora yielded the hydrolyzed products tropine and tropic acid, along with the dehydrated metabolite apoatropine. researchgate.net A comprehensive study in rats identified several metabolites in vivo, including:

In Feces: Nortropine, tropine, aponoratropine, apoatropine, noratropine, hydroxyatropine, hydroxyatropine N-oxide, and tropic acid. researchgate.net

In Urine: Aponoratropine, apoatropine, hydroxymethoxyatropine, trihydroxyatropine, dimethoxyatropine, dihydroxymethoxyatropine, hydroxydimethoxyatropine, trihydroxymethoxyatropine, dihydroxydimethoxyatropine, and tropic acid. researchgate.net

In Plasma: Nortropine, tropine, tropic acid, apoatropine, and hydroxyatropine. researchgate.net

When this compound is used in such studies, it allows for the precise quantification of the parent compound, while its own metabolic products would be the d5-labeled versions of these metabolites (e.g., Tropic acid-d5, Northis compound). The stability of the deuterium label on the phenyl ring ensures it is retained through the major metabolic reactions of hydrolysis and N-demethylation.

Role of Specific Enzyme Systems (e.g., Butyrylcholinesterase) in this compound Hydrolysis

The hydrolysis of the ester bond in atropine is a key metabolic pathway, leading to the formation of tropine and tropic acid. bioflux.com.rodrugbank.com In various species, this process is catalyzed by a class of enzymes known as carboxylesterases. bioflux.com.robioflux.com.ro

One specific enzyme implicated in atropine metabolism is butyrylcholinesterase (BChE), a serine esterase found in plasma. mdpi.com In vitro studies using highly purified human plasma BChE have demonstrated its ability to slowly hydrolyze atropine. mdpi.com The catalytic efficiency of BChE for atropine is relatively low, with a high Michaelis-Menten constant (Kₘ) suggesting a weak affinity for the enzyme. mdpi.com Molecular docking studies further support that both isomers of atropine can bind to the active site of BChE. mdpi.com

It is important to note that significant interspecies variation exists in atropine metabolism. For instance, some rabbits possess a specific atropinesterase that efficiently hydrolyzes atropine, a trait not found in humans. bioflux.com.roresearchgate.net In humans, other carboxylesterases, such as those involved in cocaine metabolism (hCE-1 and hCE-2), may contribute to the minor hydrolysis of atropine observed. bioflux.com.roresearchgate.net

Interactive Table: Kinetic Parameters of Human Plasma Butyrylcholinesterase (BChE) with Atropine

ParameterValueReference
Bimolecular Rate Constant (k_cat/K_m)7.7 x 10⁴ M⁻¹ min⁻¹ mdpi.com
Estimated Catalytic Rate Constant (k_cat)< 40 min⁻¹ mdpi.com
Estimated Michaelis-Menten Constant (K_m)0.3–3.3 mM mdpi.com

Mechanistic Studies of Enzymatic Degradation Pathways

The primary enzymatic degradation pathway for atropine and, by extension, this compound, is hydrolysis. bioflux.com.ro This reaction involves the cleavage of the ester linkage, a process catalyzed by carboxylesterases. bioflux.com.roaacrjournals.org In addition to plasma BChE, carboxylesterases present in the liver play a significant role in atropine metabolism. mdpi.comnih.gov

In vitro studies with liver homogenates from various species, including rats, have shown the capacity of hepatic enzymes to metabolize atropine analogs. nih.govtandfonline.com The hydrolysis of atropine results in the formation of more polar metabolites, tropine and tropic acid, which are more readily excreted from the body. drugbank.combioflux.com.ro

The enzymatic hydrolysis is a crucial detoxification process. bioflux.com.ro The rate and extent of this degradation can be influenced by the specific carboxylesterase isoenzymes present, which exhibit broad substrate specificity for various esters. aacrjournals.org

Deuterium Isotope Effects on Pharmacokinetic and Metabolic Processes

The substitution of hydrogen with deuterium in a drug molecule, as in this compound, can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org This effect arises from the difference in mass between hydrogen and deuterium, which can alter the rate of chemical reactions involving the cleavage of carbon-hydrogen versus carbon-deuterium bonds. unam.mx

Kinetic Isotope Effects on Reaction Rates

The C-D bond is stronger than the C-H bond, requiring more energy to break. wikipedia.org Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. wikipedia.orgunam.mx This is referred to as a primary kinetic isotope effect. unam.mx In the context of this compound metabolism, if the hydrolysis or oxidation at a deuterated position is a key step, a slower rate of metabolism would be expected compared to non-deuterated atropine.

Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position not directly involved in bond breaking but influences the reaction center electronically or sterically. wikipedia.orgunam.mx These effects are generally smaller than primary KIEs. unam.mx

Interactive Table: Comparison of Bond Properties

PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Implication for Reaction Rate
Bond StrengthWeakerStrongerSlower cleavage of C-D bond
Vibrational FrequencyHigherLowerHigher activation energy for C-D bond cleavage

Influence on Metabolic Stability

A direct consequence of the kinetic isotope effect is an increase in the metabolic stability of the deuterated drug. dovepress.comwikipedia.org By slowing down the rate of metabolic degradation, deuteration can prolong the half-life of a compound. dovepress.comwikipedia.org This has been a strategy employed in drug development to improve the pharmacokinetic profile of certain drugs. dovepress.comdrugbank.com

For this compound, the increased stability due to the deuterium substitution makes it an excellent internal standard for analytical studies. nih.govacs.orguef.fi Its slower metabolism ensures that its concentration remains more constant during sample processing and analysis, allowing for more accurate quantification of the non-deuterated atropine. nih.govnih.gov This enhanced stability is particularly beneficial in pharmacokinetic studies where precise measurements of drug concentrations over time are essential. nih.govresearchgate.net

Mechanistic Research and Biochemical Tracing Studies

Probing Ligand-Receptor Interactions in Cellular Systems and Isolated Tissues (e.g., muscarinic acetylcholine (B1216132) receptors)

Atropine (B194438) is a non-selective, competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). drugbank.comwikipedia.org Its interaction with these receptors has been extensively studied in various cellular systems and isolated tissues to understand the physiological effects of cholinergic blockade. In these studies, Atropine-d5 is often used as an internal standard to accurately measure the concentration of atropine, ensuring the reliability of the obtained binding data.

The binding affinity of atropine to muscarinic receptors is high, with equilibrium binding constants (KB) in the nanomolar range. caymanchem.combiomol.com These values indicate a strong interaction between atropine and the receptors. For instance, the KB values for atropine at human muscarinic receptors are generally between 0.16 and 1.26 nM for the M1-M5 subtypes. caymanchem.combiomol.com

In functional assays, atropine effectively antagonizes the effects of acetylcholine and other muscarinic agonists. drugbank.com For example, in cardiac tissue, which is rich in M2 receptors, atropine blocks the negative chronotropic (heart rate-slowing) effects of acetylcholine. cvpharmacology.com Similarly, in smooth muscle and glandular tissues, where M3 receptors are predominant, atropine inhibits agonist-induced contractions and secretions. cvpharmacology.com The ability to precisely quantify atropine concentrations using this compound as an internal standard is crucial for determining accurate dose-response curves and understanding the competitive nature of this antagonism.

Table 1: Binding Affinity of Atropine for Muscarinic Acetylcholine Receptor Subtypes

Receptor Subtype Binding Affinity (KB, nM)
M1 0.16 - 1.26 caymanchem.combiomol.com
M2 0.16 - 1.26 caymanchem.combiomol.com
M3 0.16 - 1.26 caymanchem.combiomol.com
M4 0.16 - 1.26 caymanchem.combiomol.com
M5 0.16 - 1.26 caymanchem.combiomol.com

Investigation of Cellular and Molecular Mechanisms of Atropine Action (e.g., in vitro binding assays)

In vitro binding assays are fundamental to understanding the molecular interactions between a drug and its receptor. In the context of atropine, these assays have been pivotal in characterizing its binding kinetics and its effect on receptor conformation. This compound plays a vital role in these experiments by enabling the accurate determination of atropine concentrations in the assay medium.

Radioligand binding assays are a common technique used to study atropine's interaction with muscarinic receptors. In these assays, a radiolabeled ligand (e.g., [3H]N-methylscopolamine) is used to label the receptors, and the ability of unlabeled atropine to displace the radioligand is measured. nih.gov This allows for the determination of atropine's binding affinity (expressed as Ki or IC50 values). For example, in studies using human recombinant muscarinic M1 and M3 receptors, non-specific binding is often determined in the presence of a high concentration of atropine (e.g., 1 µM). nih.gov

Chronic exposure of cells or tissues to an antagonist like atropine can lead to an upregulation of its receptors. In vitro binding assays have been used to demonstrate this phenomenon. For instance, studies have shown a significant increase in the number of muscarinic acetylcholine receptors in rat cerebra and ventricles following chronic atropine treatment. nih.gov Such quantitative studies on receptor regulation heavily rely on the precise measurement of atropine concentrations, facilitated by the use of this compound.

Table 2: IC50 Values of Atropine for Muscarinic Acetylcholine Receptors

Receptor Cell Line Radioligand IC50 (nM) Reference
Human mAChR M4 CHO-K1 [3H]N-Methylscopolamine 0.39 medchemexpress.com
Chicken mAChR M4 CHO-K1 [3H]N-Methylscopolamine 0.71 medchemexpress.com

Use of Deuterated Atropine as a Biochemical Probe for Target Engagement Studies

In the context of drug development and pharmacology, target engagement refers to the binding of a drug to its intended biological target in a living system. While this compound is not a direct probe for target engagement in the traditional sense (i.e., it does not carry a signal-generating moiety), its utility as an internal standard is paramount in studies that quantify target occupancy by atropine.

By enabling the accurate measurement of atropine concentrations in plasma, tissues, and other biological fluids, this compound allows researchers to correlate drug exposure with the pharmacological effect at the target site. For example, in studies investigating the effects of atropine on the central nervous system, this compound would be used to quantify the amount of atropine that has crossed the blood-brain barrier and is available to bind to muscarinic receptors in the brain. nih.gov

Furthermore, in pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is essential for understanding the relationship between drug concentration and its effect over time, the precise concentration data obtained using this compound as an internal standard is indispensable. This allows for the development of models that can predict the level of target engagement required to achieve a desired therapeutic outcome.

In essence, while this compound does not directly report on target engagement, it is a foundational tool that provides the quantitative data necessary to infer and model this critical aspect of drug action. The stability and reliability of deuterated standards like this compound ensure the high quality of data required for modern mechanistic and translational research.

Forensic and Toxicological Analytical Methodologies Utilizing Atropine D5

Role of Atropine-d5 as a Certified Reference Material in Forensic Toxicology

In forensic toxicology, a Certified Reference Material (CRM) provides a baseline for quality control and assurance, ensuring that analytical measurements are accurate and traceable. This compound, a deuterated analog of atropine (B194438), serves as an ideal internal standard for quantification by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.comglpbio.com

The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the target analyte, in this case, atropine. gtfch.org this compound and atropine exhibit nearly identical properties during sample extraction, derivatization, and chromatographic separation. nih.gov This co-elution and similar behavior compensate for any loss of analyte during the sample preparation and analysis process. nih.gov Because mass spectrometry can distinguish between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio, it allows for highly precise quantification. gtfch.org

Guidelines from forensic toxicology bodies often recommend the use of deuterated standards whenever possible to ensure the highest quality of results. oup.comgtfch.org The use of this compound as a CRM ensures that a laboratory's methods meet stringent validation requirements for parameters such as selectivity, accuracy, and precision, which is indispensable for forensic casework where results may be subject to legal scrutiny. hpst.cz

Development of Analytical Methods for Detection in Biological and Non-Biological Specimens

The development of sensitive and specific analytical methods is critical for detecting atropine in a variety of forensic samples. This compound is instrumental in the validation and application of these methods. pubcompare.ai

Biological Specimens: Methods have been developed to detect atropine in various biological matrices, including blood, plasma, urine, and hair. nih.govpsychiatry-psychopharmacology.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed technique due to its high sensitivity and selectivity. researchgate.netmdpi.com

For instance, a validated LC-MS/MS method for determining atropine in human plasma involves a simple protein precipitation step with acetonitrile (B52724), which contains this compound as the internal standard. researchgate.net In another study, plasma samples were prepared by mixing them with acetonitrile containing a nominal concentration of 0.5 µg/L of this compound before analysis by LC-MS/MS. psychiatry-psychopharmacology.com For hair analysis, which can provide information on chronic exposure, samples can be extracted using a buffer solution in the presence of an internal standard before liquid-liquid extraction and subsequent LC-MS/MS analysis. researchgate.net

GC-MS methods have also been developed. Since atropine is thermally unstable, a derivatization step is often required to create a more heat-stable compound before analysis. researchgate.net A method for serum samples used liquid-liquid extraction followed by derivatization with N,O-bis(trimethylsilyl)-trifluoracetamide (BSTFA) to make the analyte suitable for GC-MS analysis. researchgate.net

Non-Biological Specimens: Atropine contamination can occur in agricultural products, such as buckwheat, through co-harvesting with atropine-containing plants like Datura stramonium. tandfonline.comresearchgate.net Analytical methods for these matrices often utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. researchgate.nettandfonline.com In one such method, this compound was added at the beginning of the extraction as an internal standard to correct for signal variations. tandfonline.com The subsequent analysis was performed using ultra-high-performance liquid chromatography combined with time-of-flight mass spectrometry (UHPLC-ToF-MS), a powerful technique for identifying and quantifying contaminants in complex food matrices. tandfonline.comresearchgate.net

Quantitative Determination of Atropine in Complex Forensic Samples

The primary role of this compound in forensic analysis is to enable accurate and precise quantification of atropine. biomol.com By adding a known amount of this compound to a sample at the beginning of the workflow, a ratio of the peak area of the native atropine to the peak area of the deuterated standard is calculated. This ratio is then used to determine the concentration of atropine in the unknown sample by comparing it to a calibration curve. nih.gov

Method validation is a critical process in forensic toxicology, and numerous studies have published validation data for atropine quantification using this compound. Key validation parameters include the limit of quantification (LOQ), linearity, precision, and accuracy. The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

One LC-MS/MS method for plasma reported an LOQ of 0.10 ng/mL for atropine. researchgate.net Another study using UHPLC-ToF-MS for buckwheat analysis established an LOQ of 0.625 µg/kg. researchgate.net A GC-MS method for serum samples reported an LOQ of 2.00 ng/mL. researchgate.net In a homicidal poisoning case, atropine concentrations were measured in various postmortem samples, including peripheral blood (489 ng/mL), urine (6753 ng/mL), and hair (2290 pg/mg), demonstrating the applicability of these quantitative methods to real-world forensic investigations. nih.gov

The following table summarizes research findings from various studies on the quantitative determination of atropine using this compound as an internal standard.

Interactive Data Table: Quantitative Methodologies for Atropine Using this compound

Analytical TechniqueSpecimen TypeSample PreparationLOQLinearity RangeReference
LC-MS/MSHuman PlasmaProtein Precipitation0.10 ng/mL0.10-50.00 ng/mL researchgate.net
LC-MS/MSHuman PlasmaProtein Precipitation with Acetonitrile1.0 ng/mL1.0-1000 ng/mL psychiatry-psychopharmacology.comnih.gov
GC-MSSerumLiquid-Liquid Extraction & Derivatization2.00 ng/mL2.00-500 ng/mL researchgate.net
UHPLC-ToF-MSBuckwheatQuEChERS0.625 µg/kg0.3125-40 µg/kg tandfonline.comresearchgate.net
LC-MS/MSHairLiquid-Liquid Extraction1.0 pg/mg1.0-1000.0 pg/mg researchgate.net
UHPLC-MS²Biological FluidsNot specifiedNot specifiedNot specified nih.gov

Future Directions and Emerging Research Avenues for Atropine D5

Advancements in Stereoselective Deuterated Atropine (B194438) Synthesis

The development of more efficient and highly stereoselective methods for synthesizing deuterated compounds is a continuing area of interest in medicinal and synthetic chemistry. While general methods for stereoselective synthesis and deuteration exist, specific advancements for atropine-d5 are a niche but important field. fnch.frmdpi.comnih.gov Research in this area could lead to the production of atropine with deuterium (B1214612) labels at specific stereocenters, not just on the aromatic ring. This would enable more detailed mechanistic studies of atropine's metabolism and receptor interactions.

Key research efforts in synthetic chemistry that could be applied to this compound include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry during the introduction of deuterium atoms.

Enzyme-Catalyzed Reactions: Utilizing enzymes to achieve high stereoselectivity in deuteration processes.

Novel Deuterating Reagents: Developing new reagents that can deliver deuterium with high precision and efficiency.

Progress in these areas would not only refine the synthesis of this compound but also contribute to the broader field of deuterated pharmaceutical synthesis, potentially leading to the development of "heavy drugs" with improved pharmacokinetic profiles. medchemexpress.com

Integration of this compound into Novel Microextraction and Direct Analysis Techniques

The demand for faster, more efficient, and environmentally friendly analytical methods has driven the development of microextraction and direct analysis techniques. This compound is already being integrated into some of these innovative methods as an internal standard. reddit.comnih.gov

A notable example is its use in paper-immobilized liquid-phase microextraction (PI-LPME) coupled with paper spray-mass spectrometry (PS-MS) . reddit.comnih.gov This method allows for the selective enrichment of atropine from complex matrices like baby food and edible oils, with this compound serving as the internal standard to ensure accurate quantification. reddit.comnih.gov The precision and accuracy of this PS-HRMS method have been shown to be comparable to traditional HPLC-HRMS. reddit.comnih.gov

Future research will likely focus on:

Expanding the application of this compound in other microextraction techniques such as hollow fiber liquid-phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME). uvic.ca

Developing direct analysis methods that require minimal to no sample preparation, where the stability and distinct mass of this compound would be highly advantageous.

Adapting these methods for point-of-care or on-site testing, enabling rapid screening for atropine contamination in various products.

These advancements promise to make the monitoring of atropine more accessible and affordable. nih.gov

Expansion of this compound Applications in Preclinical Drug Discovery and Development Models

While primarily an analytical tool, the principles behind using deuterated compounds like this compound have implications for preclinical drug discovery. The "deuterium effect" can alter the metabolic fate of a drug, potentially leading to improved pharmacokinetic properties. medchemexpress.com Although this compound itself is not developed as a therapeutic, studying its metabolic profile compared to non-deuterated atropine in preclinical models could provide valuable insights.

Future research could explore:

Pharmacokinetic Studies: Comparative pharmacokinetic studies in animal models to precisely quantify any differences in absorption, distribution, metabolism, and excretion between atropine and this compound.

Metabolite Identification: Using this compound to trace the metabolic pathways of atropine and identify novel metabolites. The deuterium label acts as a clear marker, simplifying the identification process in complex biological matrices.

Drug-Drug Interaction Studies: Investigating how the deuteration of atropine might influence its interactions with other drugs at the metabolic level.

These studies could inform the design of future drugs with optimized metabolic stability and efficacy.

Potential for this compound in Mechanistic Studies of Drug Resistance and Receptor Desensitization

Atropine is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5). caymanchem.combiomol.comdrugbank.com Understanding the mechanisms of drug resistance and receptor desensitization is crucial for therapies involving such antagonists. While direct studies using this compound for this purpose are not yet prevalent, its use as a precise quantitative tool is fundamental to the research that underpins these investigations.

For instance, to study receptor desensitization, researchers need to accurately measure the concentration of the antagonist over time. This compound enables this through methods like LC-MS/MS, providing reliable data for pharmacokinetic and pharmacodynamic modeling. psychiatry-psychopharmacology.comnih.gov

Future applications in this domain could involve:

Receptor Occupancy Studies: Using this compound in conjunction with advanced imaging techniques to quantify the binding of atropine to its receptors in real-time and correlate it with physiological responses and the onset of desensitization.

Investigating Transporter-Mediated Resistance: If drug resistance to atropine involves efflux transporters, this compound could be used to accurately quantify the intracellular and extracellular concentrations of the drug, helping to elucidate the role of these transporters.

Studying Enzyme Induction: In cases where resistance is due to increased metabolism, this compound can be used to precisely measure the rate of atropine metabolism in response to chronic exposure.

By providing a robust analytical standard, this compound will continue to be an essential, albeit indirect, contributor to advancing our understanding of these complex pharmacological phenomena.

Q & A

Q. What novel methodologies could address gaps in understanding this compound’s tissue-specific distribution and metabolism?

  • Methodological Answer : Implement spatially resolved mass spectrometry imaging (MSI) to map this compound distribution in organs (e.g., brain, liver). Couple with metabolomics profiling to identify deuterium-sensitive metabolic pathways. Validate findings using CRISPR-engineered mAChR knockout models .

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